molecular formula C21H22N4O3S B2579619 8-(4-(benzo[d]isothiazol-3-yl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one CAS No. 2034514-15-1

8-(4-(benzo[d]isothiazol-3-yl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one

Cat. No.: B2579619
CAS No.: 2034514-15-1
M. Wt: 410.49
InChI Key: MNJRESRELHXTJP-UHFFFAOYSA-N
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Description

8-(4-(Benzo[d]isothiazol-3-yl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one is a synthetically designed chemical compound for research and development applications. This molecule features a benzoisothiazole piperazine moiety, a structure recognized in medicinal chemistry for its potential biological activity . The integration of this group with a methoxy-substituted dihydroindolizinone core suggests potential for investigating a range of pharmacological targets, including central nervous system (CNS) disorders . The compound is provided with a certificate of analysis to ensure rigorous quality control and batch-to-batch consistency for reliable research outcomes. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols prior to handling.

Properties

IUPAC Name

8-[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]-7-methoxy-2,3-dihydro-1H-indolizin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-28-16-13-18(26)25-8-4-6-15(25)19(16)21(27)24-11-9-23(10-12-24)20-14-5-2-3-7-17(14)29-22-20/h2-3,5,7,13H,4,6,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJRESRELHXTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C(=O)N3CCN(CC3)C4=NSC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(4-(benzo[d]isothiazol-3-yl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, drawing on various research studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4O3SC_{21}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 410.49 g/mol. The structure features a piperazine moiety linked to a benzo[d]isothiazole and an indolizinone scaffold, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the piperazine derivative : This involves the reaction of benzo[d]isothiazol-3-yl with piperazine derivatives.
  • Acylation : The piperazine derivative is acylated to introduce the carbonyl group.
  • Methoxylation : The methoxy group is introduced at the 7-position of the indolizinone structure.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Studies have highlighted that compounds containing benzo[d]isothiazole exhibit cytotoxic effects against cancer cell lines.
  • Neuropharmacological Effects : Compounds with piperazine moieties are often evaluated for their anxiolytic and antidepressant activities.

Antimicrobial Activity

In a study evaluating antimycobacterial activity, structural analogs were assessed for their efficacy against Mycobacterium tuberculosis. The results indicated that modifications in the benzothiazole unit could enhance activity, suggesting that 8-(4-(benzo[d]isothiazol-3-yl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one might possess similar properties .

Anticancer Activity

Another significant aspect is its potential as an anticancer agent. In vitro studies demonstrated that related compounds induced apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and caspase activation . The presence of the indolizinone structure is thought to contribute to this effect.

Neuropharmacological Studies

The piperazine ring's influence on central nervous system activity has been documented in various studies. Compounds with similar structures have been shown to interact with GABA receptors, suggesting anxiolytic properties .

Case Studies

A case study involving a series of benzo[d]isothiazole derivatives demonstrated promising results in animal models for anxiety and depression. These findings support further investigation into the neuropharmacological effects of 8-(4-(benzo[d]isothiazol-3-yl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of benzo[d]isothiazole, including the target compound, exhibit significant antimicrobial properties. The benzo[d]isothiazole moiety is known for its ability to disrupt bacterial cell walls and inhibit bacterial growth. In vitro evaluations have demonstrated that compounds containing this structure can effectively combat various strains of bacteria, including resistant strains.

Case Study: Antimycobacterial Evaluation

A study published in a peer-reviewed journal highlighted the synthesis and antimycobacterial evaluation of related compounds. The results indicated that certain derivatives showed promising activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition at low concentrations . While the specific compound was not tested in this study, its structural similarities suggest it may possess comparable efficacy.

Anticancer Properties

The compound's piperazine and indolizinone components are of particular interest in the development of anticancer agents. Piperazine derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Activity

In a related study on substituted piperazine derivatives, compounds were screened for cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results demonstrated that certain analogues exhibited significant cytotoxicity with low IC50 values, suggesting potential for further development as anticancer therapeutics . The target compound's structural features may enhance its interaction with cellular targets involved in cancer progression.

Neuropharmacological Applications

The incorporation of piperazine rings in drug design often correlates with neuropharmacological activity. Compounds similar to 8-(4-(benzo[d]isothiazol-3-yl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one have been investigated for their potential as atypical antipsychotics or anxiolytics.

Synthesis and Modification Potential

The synthetic routes developed for similar compounds provide a framework for modifying the target compound to enhance its biological activity or reduce toxicity. For instance, variations in substituents on the piperazine or indolizinone rings can lead to derivatives with improved pharmacokinetic profiles or selectivity towards specific biological targets.

Synthesis Techniques

Recent literature describes several synthetic methodologies for creating benzo[d]isothiazole derivatives, including reactions involving piperazines and carbonyl compounds . These techniques can be adapted to synthesize analogues of the target compound systematically.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Key Substituents Biological Relevance
8-(4-(Benzo[d]isothiazol-3-yl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one Dihydroindolizinone Benzo[d]isothiazol-piperazine, methoxy Hypothesized CNS activity (based on piperazine analogs)
Desmethylclozapine () Dibenzodiazepine Piperazine, chloro Clozapine analog; hematological studies for agranulocytosis
Compound 4e () Chromen-2-one Piperazine-propoxy, hydroxybenzyl Anticoagulant or anti-inflammatory potential
Compound 1l () Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, phenethyl, cyano Unknown; structural rigidity suggests enzyme inhibition

Key Observations :

  • Piperazine Derivatives : All compounds incorporate piperazine, but substituents vary significantly. The benzo[d]isothiazol group in the target compound may enhance sulfur-mediated interactions compared to hydroxybenzyl (4e) or methylbenzyl (4g) groups in .
  • Core Heterocycles: The dihydroindolizinone core (target) differs from dibenzodiazepine () and chromen-2-one (), impacting lipophilicity and binding kinetics.

Key Observations :

  • Higher yields (e.g., 80% for 4e) correlate with straightforward coupling reactions, whereas multi-step syntheses (e.g., 1l at 51%) face efficiency challenges .
  • The target compound’s synthesis likely requires specialized reagents (e.g., benzo[d]isothiazol intermediates), which may reduce yield compared to simpler piperazine derivatives.

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight Solubility Predictors
Target Compound Not reported ~450 g/mol (estimated) Moderate (piperazine enhances water solubility)
Compound 1l () 243–245 ~600 g/mol Low (nitrophenyl, cyano reduce solubility)
Compound 4e () Not reported ~500 g/mol Moderate (hydroxybenzyl may improve solubility)

Key Observations :

  • The target compound’s methoxy group and piperazine moiety may improve solubility relative to nitro/cyano-substituted analogs like 1l .

Research Implications and Gaps

  • Further studies should evaluate receptor affinity (e.g., dopamine D2/5-HT2A) .
  • Synthetic Optimization : Lessons from ’s high-yield aldehyde coupling could inform the target compound’s synthesis if compatible with benzo[d]isothiazol intermediates .

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